

# Avibactam's Mechanism of Action Against Serine β-Lactamases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has severely compromised the efficacy of  $\beta$ -lactam antibiotics, a cornerstone of antibacterial therapy. The primary mechanism of resistance is the production of  $\beta$ -lactamase enzymes, which hydrolyze the amide bond in the  $\beta$ -lactam ring, rendering the antibiotic inactive. **Avibactam** is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that represents a significant advancement in combating this resistance.[1][2][3][4] It exhibits a broad spectrum of activity, potently inhibiting Ambler class A, class C, and some class D serine  $\beta$ -lactamases.[2][3][4][5][6] [7] This guide provides an in-depth technical overview of **avibactam**'s unique mechanism of action, supported by quantitative data, detailed experimental protocols, and molecular visualizations.

#### **Core Mechanism: Reversible Covalent Inhibition**

Unlike traditional  $\beta$ -lactam-based inhibitors like clavulanic acid or tazobactam, which act as suicide inhibitors that are irreversibly consumed, **avibactam** employs a unique, covalent, and slowly reversible mechanism of inhibition.[2][3][4][8][9] This process can be dissected into two principal steps: acylation (carbamylation) and deacylation (recyclization).

1. Acylation (Carbamylation): The inhibition process begins with the nucleophilic attack by the active site serine residue (e.g., Ser70 in class A enzymes) on the carbonyl carbon of

#### Foundational & Exploratory





avibactam's five-membered urea ring.[8][10] This leads to the opening of the diazabicyclooctane (DBO) ring and the formation of a stable, covalent acyl-enzyme intermediate, specifically a carbamoyl-enzyme adduct.[8][11][12] The carbonyl group of this newly formed carbamate is stabilized in the enzyme's oxyanion hole, a critical feature for catalysis.[10]

2. Deacylation (Recyclization): The most remarkable feature of **avibactam**'s mechanism is the fate of the acyl-enzyme complex.[10][12] Instead of undergoing hydrolysis, which would destroy the inhibitor, the complex is exceptionally stable against water-mediated breakdown.[8] Deacylation occurs through an intramolecular ring-closure reaction (recyclization), which regenerates the intact, active **avibactam** molecule and the free enzyme.[2][3][8] This process is slow, with half-lives for the acyl-enzyme complex ranging from minutes to days depending on the specific  $\beta$ -lactamase.[5][6][8][13] The regenerated **avibactam** is then competent to inhibit another  $\beta$ -lactamase molecule, a key advantage over irreversible inhibitors.[8]

## **Structural Basis of Inhibition and Potency**

High-resolution X-ray crystallography has provided detailed insights into the molecular interactions governing **avibactam**'s potent and broad-spectrum activity.[2][7][10][14]

- Binding Mode: Avibactam's small size and efficient interacting groups allow it to fit snugly
  within the active sites of both class A and class C enzymes with a similar binding mode,
  explaining its broad-spectrum nature.[7][10]
- Key Interactions: Upon forming the covalent bond with the catalytic serine, several key interactions anchor the inhibitor in the active site. The sulfate group is highly polar and forms critical interactions, while the carboxamide group also contributes to binding.[12] In class A enzymes like CTX-M-15, the piperidine ring of avibactam can form a hydrophobic stack with a conserved tyrosine residue (Tyr105).[12]
- Role of Active Site Residues: The inhibition mechanism relies on key catalytic residues. For instance, in class A β-lactamases, Lys73 and Ser130 are proposed to act as the general acid and base during the acylation and deacylation steps.[10][14] In class C enzymes, residues such as Lys67, Tyr150, and Lys315 are crucial for binding and catalysis.[2] The high degree of conservation of these residues within the binding pocket suggests a high probability of avibactam inhibiting all enzymes of that class.[2]



## **Quantitative Data: Kinetic Parameters of Inhibition**

The efficacy of **avibactam** against various clinically relevant serine  $\beta$ -lactamases has been quantified through detailed kinetic studies. The efficiency of acylation ( $k_2/K_i$ ) and the rate of deacylation ( $k_2$ off) are key parameters.

| Enzyme Class               | Enzyme                       | Acylation<br>Efficiency<br>(k <sub>2</sub> /K <sub>i</sub> ) (M <sup>-1</sup> s <sup>-1</sup> ) | Deacylation<br>Rate (k_off)<br>(min <sup>-1</sup> ) | Acyl-Enzyme<br>Half-Life (t <sub>1</sub> / <sub>2</sub> ) |
|----------------------------|------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------|-----------------------------------------------------------|
| Class A                    | TEM-1                        | -                                                                                               | 0.045                                               | 16 min[8]                                                 |
| CTX-M-15                   | 1.0 x 10 <sup>5</sup> [5][6] | 0.017                                                                                           | 40 min[5]                                           | _                                                         |
| KPC-2                      | 2.1 x 10 <sup>3</sup> [5]    | 0.0084                                                                                          | 82 min[5]                                           |                                                           |
| Class C                    | E. cloacae P99<br>AmpC       | 1.2 x 10 <sup>3</sup> [5]                                                                       | 0.0023                                              | 300 min (5<br>hours)[5]                                   |
| P. aeruginosa<br>PAO1 AmpC | 8.8 x 10 <sup>2</sup> [5]    | 0.11                                                                                            | 6 min[5]                                            |                                                           |
| Class D                    | OXA-10                       | 1.1 x 10 <sup>1</sup> [5][6]                                                                    | 9.0 x 10 <sup>-5</sup>                              | >5 days[5][6]                                             |
| OXA-48                     | 1.9 x 10 <sup>2</sup> [5]    | -                                                                                               | >24 hours                                           |                                                           |

Note: Kinetic values can vary slightly between studies due to different experimental conditions. The deacylation rate for KPC-2 can also involve a slow hydrolytic route that fragments the inhibitor, a mechanism distinct from the typical recyclization.[5][6]

## **Experimental Protocols**

The characterization of **avibactam**'s mechanism relies on a combination of enzymology and biophysical techniques.

## **Enzyme Kinetics Assays**

Objective: To measure the rates of enzyme acylation (on-rate) and deacylation (off-rate).

Methodology:



- Enzyme and Reagent Preparation: Purified β-lactamase enzymes are prepared. A chromogenic β-lactam substrate, such as nitrocefin, is used as a reporter.
- Acylation Rate (k\_obs):
  - Enzyme is mixed with varying concentrations of avibactam in a temperature-controlled spectrophotometer.
  - After a set incubation time, a saturating concentration of nitrocefin is added.
  - The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance (e.g., at 482 nm).
  - The observed pseudo-first-order rate constant (k\_obs) for the formation of the inhibited enzyme is determined at each **avibactam** concentration.
  - The second-order rate constant for acylation (k<sub>2</sub>/K<sub>i</sub>) is obtained from the slope of the linear plot of k obs versus avibactam concentration.[5]
- Deacylation Rate (k off):
  - A "jump dilution" method is employed.[8] The enzyme is first incubated with a saturating concentration of avibactam to ensure complete formation of the acyl-enzyme complex.
  - The complex is then rapidly diluted (e.g., 100-fold or more) into a solution containing the reporter substrate (nitrocefin).
  - This dilution prevents re-binding of any released avibactam.
  - The return of enzyme activity is monitored over time by the hydrolysis of nitrocefin. The rate of activity return corresponds to the deacylation off-rate (k\_off).[8]

### Mass Spectrometry (MS) for Acyl-Enzyme Analysis

Objective: To confirm the formation of a covalent adduct and assess its stability.

Methodology:



- Acyl-Enzyme Preparation: The target β-lactamase (e.g., 1 μM) is incubated with an excess of avibactam (e.g., 5 μM) at 37°C for a set period (e.g., 5 minutes to 24 hours).[5]
- Sample Cleanup: Free, unbound **avibactam** is removed from the solution using techniques like centrifugal ultrafiltration.[5][8]
- ESI-MS Analysis: The protein sample is analyzed by electrospray ionization mass spectrometry (ESI-MS).
- Data Interpretation: The formation of the covalent adduct is confirmed by observing a mass increase in the enzyme corresponding to the mass of the avibactam molecule. The stability of the adduct is assessed by analyzing samples incubated for extended periods (e.g., 24 hours).[5] The absence of significant hydrolysis products in the supernatant can also be confirmed by LC-MS analysis of small molecules.[8]

### X-ray Crystallography

Objective: To determine the three-dimensional structure of the **avibactam**-enzyme complex.

#### Methodology:

- Protein Crystallization: The purified β-lactamase is crystallized under specific conditions of pH, temperature, and precipitant concentration.
- Complex Formation: The protein crystals are soaked in a solution containing a high concentration of **avibactam** (e.g., 10 mM) for a short period (e.g., 15 minutes) to allow the inhibitor to diffuse into the crystal and bind to the enzyme's active site.[2]
- Data Collection: The crystals are flash-frozen in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.[2]
- Structure Determination: The diffraction data are processed to solve and refine the atomic-resolution structure of the acyl-enzyme complex, revealing the precise covalent linkage and non-covalent interactions between **avibactam** and the enzyme.[2][14]

## **Visualizations of Pathways and Processes**





Click to download full resolution via product page

Caption: Overall kinetic pathway for the reversible covalent inhibition of serine  $\beta$ -lactamases by **avibactam**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. nbinno.com [nbinno.com]
- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 3. journals.asm.org [journals.asm.org]
- 4. The road to avibactam: the first clinically useful non-β-lactam working somewhat like a β-lactam. | Department of Chemistry [chem.ox.ac.uk]
- 5. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: avibactam in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avibactam is a covalent, reversible, non $-\beta$ -lactam  $\beta$ -lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Avibactam's Mechanism of Action Against Serine β-Lactamases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#avibactam-mechanism-of-action-against-serine-lactamases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com